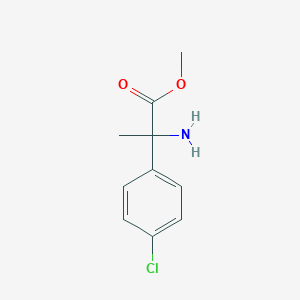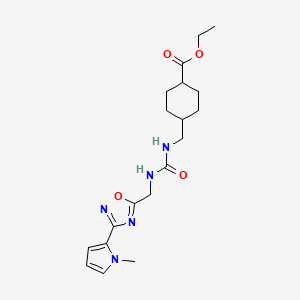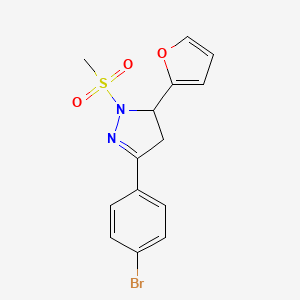
N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide” appears to be a complex organic molecule. It contains a pyrrolidinone group attached to a phenyl group, which is further connected to a naphthamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 2-oxopyrrolidin-1-yl and phenyl groups, followed by the attachment of these groups to the naphthamide. The exact synthesis process would depend on the specific reactions used and the conditions under which they are carried out.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the amide group and the aromatic rings could make it a participant in reactions such as hydrolysis, substitution, or addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various laboratory techniques.Applications De Recherche Scientifique
Optical Sensing Structures
The design and assembly of novel optical sensing structures through lanthanide coordination involve complex systems that can exhibit intense luminescent properties. For example, a polymeric-based ternary europium (III) complex system was developed for sensing applications, demonstrating rapid response and color change upon interaction with specific analytes (Xiangqian Li et al., 2019).
Synthesis of N-Heterocycles
Research on microwave-assisted syntheses of N-heterocycles using various carbonyl compounds as precursors has shown efficient methods for preparing known and novel compounds. This work contributes to the development of clean synthetic methods in organic chemistry (Fernando Portela-Cubillo et al., 2008).
Dearomatizing Cyclization
The dearomatizing cyclization of lithiated 1-naphthamides with a chiral auxiliary leads to the asymmetric synthesis of compounds with potential pharmaceutical relevance. This approach is useful in synthesizing compounds with complex stereochemistry (R. Bragg et al., 2001).
Conducting Polymers
The development of conducting polymers from low oxidation potential monomers, such as derivatized bis(pyrrol-2-yl) arylenes, has applications in electronics and materials science. These polymers exhibit stability and conductivity, which are desirable for electronic applications (G. Sotzing et al., 1996).
Water Oxidation Catalysts
Research on Ru complexes for water oxidation highlights the importance of catalyst design in enhancing the efficiency of water splitting, a key process in energy conversion and storage technologies (R. Zong et al., 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal.
Orientations Futures
Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or exploring its use in areas such as medicine or materials science.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, it would be necessary to conduct laboratory experiments or consult scientific literature.
Propriétés
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-12-5-13-23(20)17-9-4-8-16(14-17)22-21(25)19-11-3-7-15-6-1-2-10-18(15)19/h1-4,6-11,14H,5,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCIPMANTJEVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)
![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide](/img/structure/B2432976.png)




![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)
![[1-(Aminomethyl)-4-methylcyclohexyl]methanamine](/img/structure/B2432987.png)


![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)